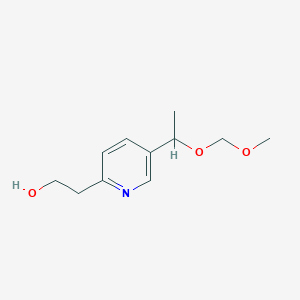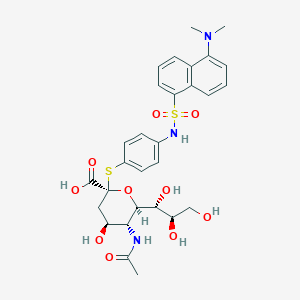
2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid, also known as DNS-Neu5Ac, is a sialic acid derivative that has been widely used in scientific research due to its unique properties.
Mécanisme D'action
2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid acts as a competitive inhibitor of sialyltransferases, which are enzymes that transfer sialic acid to glycoproteins and glycolipids. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid competes with the natural substrate, Neu5Ac, for the binding site of sialyltransferases. By inhibiting sialyltransferases, 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid can modulate the expression of sialylated glycans on cell surfaces.
Biochemical and Physiological Effects:
2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid has been shown to modulate cell adhesion, migration, and invasion by regulating the expression of sialylated glycans on cell surfaces. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid can also modulate the immune response by inhibiting the binding of sialylated glycans to immune receptors, such as siglecs. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid has been used to study the role of sialylation in cancer metastasis, inflammation, and viral infection.
Avantages Et Limitations Des Expériences En Laboratoire
2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily labeled with fluorescent dyes. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid is a specific inhibitor of sialyltransferases and can be used to modulate the expression of sialylated glycans on cell surfaces. However, 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid has some limitations. It is a synthetic compound that may not fully mimic the natural substrate, Neu5Ac. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid may also have off-target effects on other enzymes or proteins.
Orientations Futures
There are several future directions for research on 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid. One direction is to study the role of sialylation in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to develop 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid analogs that can selectively inhibit specific sialyltransferases or have improved pharmacokinetic properties. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid can also be used to study the role of sialylation in host-pathogen interactions and develop new therapeutics for viral infections.
Méthodes De Synthèse
2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid can be synthesized through a multi-step process involving the protection and deprotection of various functional groups. The synthesis starts with the protection of the carboxyl group of Neu5Ac with an acetyl group, followed by the protection of the hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups. The amino group is then protected with a dansyl group. The protected Neu5Ac is then coupled with 4-aminophenylthiol to form 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid. The final product is purified through column chromatography.
Applications De Recherche Scientifique
2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid has been widely used as a tool in glycobiology research. It can be used to study the binding of sialic acid to various proteins, such as lectins, antibodies, and viruses. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid can also be used to study the role of sialic acid in cell signaling, immune response, and pathogenesis of diseases. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid can be labeled with fluorescent dyes, such as FITC or Cy5, to enable visualization and quantification of sialic acid binding.
Propriétés
Numéro CAS |
141303-70-0 |
|---|---|
Nom du produit |
2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid |
Formule moléculaire |
C29H35N3O10S2 |
Poids moléculaire |
649.7 g/mol |
Nom IUPAC |
(2S,4S,5R,6R)-5-acetamido-2-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]sulfanyl-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C29H35N3O10S2/c1-16(34)30-25-22(35)14-29(28(38)39,42-27(25)26(37)23(36)15-33)43-18-12-10-17(11-13-18)31-44(40,41)24-9-5-6-19-20(24)7-4-8-21(19)32(2)3/h4-13,22-23,25-27,31,33,35-37H,14-15H2,1-3H3,(H,30,34)(H,38,39)/t22-,23+,25+,26+,27+,29-/m0/s1 |
Clé InChI |
YRNBBVVAZPSEKQ-DWHFJZGISA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)SC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)O |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)SC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)O |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)SC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)O |
Autres numéros CAS |
141303-70-0 |
Synonymes |
2-(N-dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid dansyl-APTA-NER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




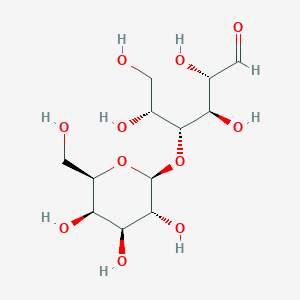
![[(2R,3R,4R,5R,6S)-5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B123687.png)
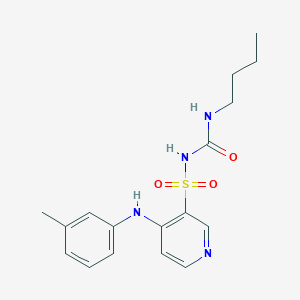

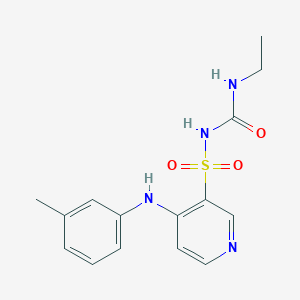
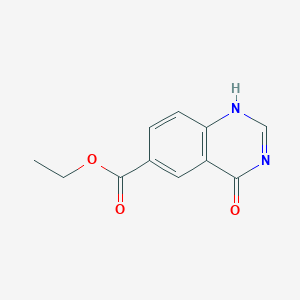

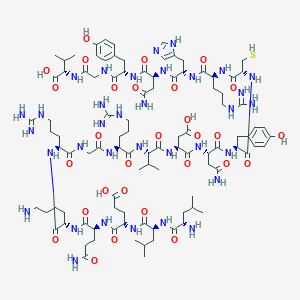

![[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane](/img/structure/B123708.png)
